4-bromo-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the bromine and methoxy groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups, along with the pyrazole ring, contribute to its binding affinity and specificity for certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’,4’'-dimethoxytriphenylamine
- 4-Bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-Bromo-3-methylphenylmethanol
Uniqueness
Compared to similar compounds, 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C25H23BrN2O2 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23BrN2O2/c1-17-6-4-5-7-20(17)16-28-25(19-10-14-22(30-3)15-11-19)23(26)24(27-28)18-8-12-21(29-2)13-9-18/h4-15H,16H2,1-3H3 |
InChI Key |
FCVZPMNUMGMACK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Br)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.